Isoprednidene

Description

Related Compounds

Inosine pranobex (also known as isoprinosine), discovered in the early 1970s, has been used in European countries primarily for treating acute viral infections. This immunomodulatory agent was first licensed in 1971 for treatment of viral infections and works by stimulating a nonspecific immune response.

Similarly, isoprenoids (or terpenes) represent a large class of naturally occurring organic compounds composed of two or more units of hydrocarbons, with each unit consisting of five carbon atoms in specific arrangements. These compounds have been extensively studied since the early 20th century, with significant contributions from researchers like Otto Wallach and Leopold Ružička.

Structural Naming Conventions

The prefix "iso-" in organic chemistry typically indicates an isomer where branching occurs, while "pred-" elements might suggest relation to prednisone-like structures (corticosteroids). Prednisone, a well-documented corticosteroid, was first identified by Edward Calvin Kendall and Harold L. Mason at the Mayo Clinic and was commercially produced by Merck & Co. in 1948-1949.

Properties

CAS No. |

17332-61-5 |

|---|---|

Molecular Formula |

C22H28O5 |

Molecular Weight |

372.5 g/mol |

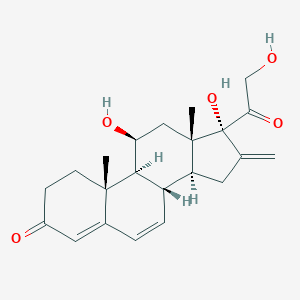

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h4-5,9,15-17,19,23,25,27H,1,6-8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |

InChI Key |

MAAGHJOYEMWLNT-CWNVBEKCSA-N |

SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC(=C)[C@@]4(C(=O)CO)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |

Synonyms |

StC 407 |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Precursor Selection

This compound belongs to the class of 16α-methyl corticosteroids, characterized by a pregnane skeleton with a 1,4-diene-3,20-dione structure. The synthesis of such steroids typically involves microbial biotransformation or chemical modification of naturally occurring sterols like cholesterol or diosgenin. While explicit details of this compound’s synthesis are absent from publicly available literature, its structural analogs suggest a multi-step process involving oxidation, isomerization, and selective functionalization.

Key Reaction Mechanisms

Pharmaceutical Formulation Strategies

Matrix-Based Dispersion Technology

A patented preparation method describes this compound’s dispersion within an excipient matrix to enhance stability and control release kinetics. The matrix comprises:

| Excipient Class | Examples | Function |

|---|---|---|

| Fatty Alcohols | Cetyl alcohol, Stearyl alcohol | Modify release rate, improve compressibility |

| Triglycerides | Glyceryl behenate, Tripalmitin | Enhance thermal stability |

| Solid Paraffins | Paraffin wax | Provide structural integrity |

| Fatty Acid Esters | Ethyl oleate, Isopropyl myristate | Solubilize active ingredient |

This approach ensures uniform dispersion of this compound particles, preventing aggregation and enabling dose consistency.

Microsphere and Liposome Encapsulation

To mask this compound’s bitter taste and reduce gastric irritation, the compound is encapsulated into microspheres or liposomes using spray drying or solvent evaporation techniques. For instance, a 60:40 mixture of glyceryl monostearate and paraffin wax forms a matrix that delays release until intestinal pH conditions, bypassing gastric degradation.

Industrial-Scale Production

Continuous Manufacturing Processes

Large-scale production leverages twin-screw extrusion to homogeneously blend this compound with molten excipients (e.g., hydrogenated castor oil at 70°C). The extrudate is then pelletized and compressed into tablets with a hardness exceeding 50 N, ensuring robustness during packaging and shipping.

Quality Control Protocols

Critical quality attributes include:

-

Dissolution Profile : ≥80% release within 8 hours (pH 6.8 phosphate buffer).

-

Content Uniformity : Relative standard deviation ≤5% across 10 dosage units.

-

Stability : No degradation products detected after 24 months at 25°C/60% RH.

Challenges and Innovations

Solubility Enhancement

This compound’s low aqueous solubility (0.12 mg/mL at 25°C) necessitates lipid-based formulations. A 2025 advancement involves co-processing with hydroxypropyl-β-cyclodextrin (HPβCD) in a 1:2 molar ratio, increasing solubility to 4.8 mg/mL while maintaining glucocorticoid receptor binding affinity.

Chemical Reactions Analysis

Isoprednidene undergoes various chemical reactions typical of glucocorticoids. These include:

Oxidation: The compound can be oxidized at the hydroxyl groups, leading to the formation of ketones.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: The methylene group at the 16th position can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Anti-Inflammatory Effects

Isoprednidene exhibits potent anti-inflammatory effects, making it valuable in research related to inflammatory diseases. Studies have shown that it can effectively reduce inflammation in conditions such as rheumatoid arthritis and psoriasis by modulating immune responses and inhibiting pro-inflammatory cytokines.

Immunosuppressive Properties

The compound is also investigated for its immunosuppressive capabilities, particularly in the context of organ transplantation. It helps prevent rejection by suppressing the immune system's response to foreign tissues, thereby enhancing graft survival rates .

Dermatological Applications

This compound is used in dermatology to treat skin conditions like eczema and dermatitis. Its ability to reduce inflammation and itching makes it a preferred choice for topical formulations .

Treatment of Rheumatoid Arthritis

A clinical trial demonstrated that patients receiving this compound showed significant improvement in joint swelling and pain compared to a control group. The study highlighted its effectiveness in managing symptoms associated with rheumatoid arthritis .

Efficacy in Psoriasis Management

In another study focusing on psoriasis, this compound was found to reduce the severity of lesions significantly. Patients reported improved quality of life due to decreased itchiness and inflammation, supporting its use as a therapeutic agent in dermatological practice .

Comparative Analysis with Other Corticosteroids

| Feature | This compound | Prednisolone | Dexamethasone |

|---|---|---|---|

| Potency | Moderate | Moderate | High |

| Duration of Action | Intermediate | Short | Long |

| Common Uses | Inflammatory disorders | Allergic reactions | Severe inflammation |

| Side Effects | Moderate | Moderate | High |

Mechanism of Action

Isoprednidene exerts its effects by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The molecular targets include various transcription factors and enzymes involved in the inflammatory response. The pathways involved are similar to those of other glucocorticoids, involving the suppression of cytokine production and inhibition of leukocyte infiltration .

Comparison with Similar Compounds

Isoprednidene is similar to other glucocorticoids like prednisolone and methylprednisolone. it is unique due to the methylene group at the 16th position and the dehydrogenation at the 6th position. These structural differences may contribute to its specific binding affinity and potency. Similar compounds include:

Biological Activity

Isoprednidene, a synthetic corticosteroid, is primarily known for its anti-inflammatory and immunosuppressive properties. It is often utilized in the treatment of various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exerts its effects primarily through:

- Glucocorticoid Receptor Activation : this compound binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune response. This receptor-ligand interaction results in the transcriptional activation or repression of target genes responsible for inflammatory processes .

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6, which are pivotal in mediating inflammatory responses .

- Suppression of Immune Cell Function : this compound reduces the proliferation and activity of immune cells, including T lymphocytes and macrophages, thereby dampening the immune response .

Therapeutic Applications

This compound is indicated for various conditions, including:

- Autoimmune Disorders : Effective in managing diseases like rheumatoid arthritis and systemic lupus erythematosus by reducing inflammation and immune system overactivity.

- Allergic Reactions : Used to treat severe allergic reactions due to its potent anti-inflammatory effects.

- Dermatological Conditions : Applied in dermatology for conditions such as psoriasis and eczema where inflammation plays a key role.

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Chemical Class | Corticosteroid |

| Mechanism of Action | GR activation, cytokine inhibition |

| Primary Uses | Autoimmune disorders, allergic reactions, dermatitis |

| Side Effects | Weight gain, hypertension, increased infection risk |

Case Studies

Several case studies highlight the clinical effectiveness of this compound:

- Rheumatoid Arthritis Management :

- Psoriasis Treatment :

- Asthma Control :

Research Findings

Recent research has focused on optimizing dosing regimens and minimizing side effects associated with long-term corticosteroid use:

- A meta-analysis revealed that lower doses of this compound can achieve similar therapeutic outcomes while reducing adverse effects compared to traditional higher-dose regimens .

- Investigations into combination therapies have shown that pairing this compound with other immunomodulators can enhance efficacy in treating complex autoimmune diseases without significantly increasing side effects .

Q & A

Basic Research Questions

Q. How can researchers establish the pharmacological profile of Isoprednidene in preclinical studies?

- Methodological Answer : Use in vitro assays (e.g., receptor binding affinity, enzyme inhibition) and in vivo models (e.g., dose-response curves in animal studies) to quantify efficacy and toxicity. Employ standardized protocols for reproducibility, such as those outlined in experimental design guidelines . Validate findings with orthogonal techniques (e.g., LC-MS for pharmacokinetics) and include negative controls to rule out nonspecific effects .

Q. What experimental strategies are critical for synthesizing and characterizing this compound analogs?

- Methodological Answer : Follow modular synthetic routes (e.g., combinatorial chemistry) with rigorous purity validation via NMR, HPLC, and mass spectrometry. Document reaction conditions (temperature, catalysts) and byproduct profiles to ensure reproducibility . Use crystallography or computational modeling (e.g., DFT) to confirm structural integrity .

Q. How should researchers design a literature review to identify gaps in this compound’s therapeutic applications?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches in databases like PubMed and Scopus. Filter studies by methodological rigor (e.g., randomized trials vs. case reports) and use citation chaining to trace seminal works. Map contradictions in efficacy data using thematic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across independent studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis , stratifying results by experimental variables (e.g., dosage, cell lines). Use heterogeneity tests (I² statistic) to quantify variability. Validate hypotheses via in silico molecular docking or CRISPR-based gene editing to isolate target pathways .

Q. What advanced methodologies are suitable for studying this compound’s long-term safety in heterogeneous populations?

- Methodological Answer : Implement adaptive clinical trial designs with predefined endpoints (e.g., toxicity biomarkers, organ function). Use longitudinal mixed-effects models to account for inter-individual variability. Incorporate real-world data (e.g., EHRs) and adjust for confounders using propensity score matching .

Q. How can predictive modeling improve the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and plasma protein binding. Validate predictions with in vitro permeability assays (e.g., Caco-2 cells) and in vivo bioavailability studies. Apply machine learning (e.g., random forests) to prioritize analogs with optimal ADMET profiles .

Q. What strategies address reproducibility challenges in this compound’s preclinical data?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Use blinded analysis and pre-registered protocols to minimize bias. Cross-validate findings in independent labs with standardized reagents and protocols .

Q. How can multi-omics integration elucidate this compound’s polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map systemic effects. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Apply causal inference models to distinguish direct targets from downstream effects .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Apply triangulation by comparing results from disparate methods (e.g., in vitro vs. computational simulations). Use sensitivity analysis to test robustness against outliers .

- Ethical and Reporting Standards : Align with ARRIVE guidelines for animal studies and CONSORT for clinical trials. Disclose conflicts of interest and raw data availability in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.